Aclidinium Bromide

Pharmacokinetics Drug Metabolism Safety Pharmacology

Select Aclidinium Bromide for preclinical and clinical research programs where minimizing systemic anticholinergic risk is paramount. This potent, subnanomolar LAMA undergoes rapid plasma esterase hydrolysis (t½ 2.4 min) to inactive metabolites—a decisive pharmacokinetic differentiator from tiotropium and glycopyrronium. Its 2.6× faster M3 receptor association rate enables BID dosing PK/PD modeling, while a 2.6-fold greater canine therapeutic index (4.2 vs. 1.6) establishes it as the benchmark for cardiovascular safety studies. Deploy as a reference standard in inhaled DPI formulation development or as a critical comparator in receptor kinetic profiling. Standard B2B procurement; research-use-only compliance required.

Molecular Formula C26H30BrNO4S2
Molecular Weight 564.6 g/mol
CAS No. 320345-99-1
Cat. No. B1666544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAclidinium Bromide
CAS320345-99-1
Synonyms(3R)-3-((hydroxy(di-2-thienyl)acetyl)oxy)-1-(3-phenoxypropyl)-1-azoniabicyclo(2.2.2)octane bromide
aclidinium bromide
Molecular FormulaC26H30BrNO4S2
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-]
InChIInChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1
InChIKeyXLAKJQPTOJHYDR-QTQXQZBYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aclidinium Bromide 320345-99-1: Preclinical and Clinical Profile for Scientific Procurement Decisions


Aclidinium Bromide (CAS 320345-99-1) is a synthetic, long-acting, inhaled muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is a potent, subnanomolar affinity antagonist at all five human muscarinic acetylcholine receptor subtypes (M1-M5), exhibiting kinetic selectivity for the M3 receptor, which is the primary subtype mediating bronchial smooth muscle contraction [1]. Its distinct molecular design, incorporating a quaternary ammonium structure with an ester moiety, renders it susceptible to rapid, plasma-mediated hydrolysis into inactive metabolites, a key pharmacokinetic differentiator [2].

Why Inhaled Muscarinic Antagonists Like Aclidinium Bromide Are Not Interchangeable


Inhaled long-acting muscarinic antagonists (LAMAs) represent a chemically diverse class, and substitution among agents like tiotropium, glycopyrronium, umeclidinium, and aclidinium is not scientifically equivalent [1]. These compounds differ significantly in their receptor binding kinetics (e.g., association/dissociation rates), which dictate onset and duration of bronchodilation [2]. More critically, they exhibit profound disparities in plasma stability and systemic clearance, directly impacting their safety margins and potential for off-target anticholinergic effects [3]. Therefore, selection for research, formulation development, or clinical procurement necessitates a rigorous, data-driven comparison of these quantifiable pharmacological and pharmacokinetic parameters to match the specific requirements of the intended application or patient population.

Quantifiable Differentiation of Aclidinium Bromide (320345-99-1) from Comparator LAMAs


Plasma Stability and Metabolic Inactivation: Quantified Half-Life Comparison

Aclidinium Bromide demonstrates extremely rapid hydrolysis in human plasma, resulting in a half-life of 2.4 minutes. This is in stark contrast to tiotropium and ipratropium, which remain >70% intact after 60 minutes of incubation. The resulting carboxylic acid and alcohol metabolites exhibit no significant affinity for any muscarinic receptor subtype [1]. This profound difference in plasma stability is a primary driver for its distinct safety profile.

Pharmacokinetics Drug Metabolism Safety Pharmacology Plasma Hydrolysis

Cardiovascular Safety Margin: Quantified Therapeutic Index

In a canine model assessing cardiovascular effects, Aclidinium Bromide induced a smaller and more transient increase in heart rate than tiotropium at comparable supratherapeutic doses. This translated into a quantifiably greater therapeutic index of 4.2 for aclidinium, compared to 1.6 for tiotropium under the same experimental conditions [1].

Cardiovascular Safety In Vivo Pharmacology Therapeutic Index Adverse Event Profiling

Duration of Bronchodilation: Comparative Offset Half-Life in Preclinical Models

The duration of bronchodilatory action, quantified by the time to 50% recovery of effect (t½ offset), differs markedly among LAMAs. In a guinea pig model of acetylcholine-induced bronchoconstriction, aclidinium exhibited a t½ offset of 29 hours, which is significantly longer than glycopyrronium (13 hours) and ipratropium (8 hours), but shorter than tiotropium (64 hours) [1].

Pharmacodynamics Duration of Action Bronchodilation In Vivo Model

Receptor Association Kinetics: Quantified Speed of Binding

At the human M3 muscarinic receptor, the primary target for bronchodilation, aclidinium bromide associates 2.6 times faster than tiotropium bromide [1]. This kinetic property is consistent with its observed faster onset of bronchodilation in functional assays and clinical studies.

Receptor Binding Kinetics Molecular Pharmacology Mechanism of Action M3 Muscarinic Receptor

Primary Research and Procurement Applications for Aclidinium Bromide (CAS 320345-99-1)


Investigations Focused on Minimizing Systemic Anticholinergic Adverse Effects

Procure Aclidinium Bromide for preclinical or clinical studies where mitigating the risk of systemic side effects is a primary endpoint. Its uniquely rapid plasma hydrolysis (half-life of 2.4 minutes) to inactive metabolites [1] provides a clear mechanistic basis for a potentially lower burden of class-related adverse events, making it the preferred LAMA for studies in populations susceptible to anticholinergic effects (e.g., elderly patients or those with pre-existing cardiovascular risk factors).

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of LAMA Agents

Utilize Aclidinium Bromide as a key comparator in PK/PD studies aimed at correlating receptor binding kinetics with clinical outcomes. Its 2.6x faster association rate at the M3 receptor versus tiotropium [2] and its intermediate duration of action (t½ offset = 29h) relative to glycopyrronium (13h) and tiotropium (64h) [3] make it an essential compound for delineating how these kinetic parameters influence onset, duration, and safety profiles of LAMAs.

Formulation and Device Development for Twice-Daily Dosing Regimens

Select Aclidinium Bromide for research and development programs targeting twice-daily (BID) dry powder inhaler (DPI) formulations. Its 12-hour duration of bronchodilation, as demonstrated in clinical studies, and its compatibility with the Genuair/Pressair multidose DPI platform [4] make it a reference standard for developing or benchmarking new BID inhalation products aimed at providing consistent 24-hour coverage.

Cardiovascular Safety Profiling in In Vivo Models

Choose Aclidinium Bromide for in vivo cardiovascular safety studies requiring a LAMA with a proven wide safety margin. The compound's 2.6-fold greater therapeutic index (4.2) compared to tiotropium (1.6) in canine models [2] provides a quantifiable advantage, making it a benchmark for assessing cardiovascular safety endpoints and establishing a baseline for new chemical entities in the class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aclidinium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.